Oxytocin acetate

Übersicht

Beschreibung

Oxytocin acetate is an analog of oxytocin, a hormone that stimulates the uterus during labor . It is synthesized by chemically conjugating oxytocin with acetic acid . The stability of this molecule has been proven to be higher than that of oxytocin . Oxytocin is a hormone that is used to induce labor or strengthen uterine contractions, or to control bleeding after childbirth .

Molecular Structure Analysis

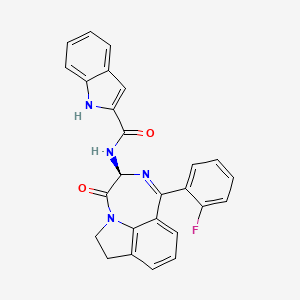

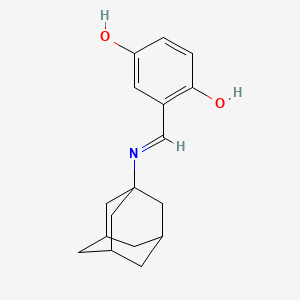

Oxytocin in interaction with Cu2+ was determined by NMR, showing which atoms of the peptide are involved in binding . The structure of oxytocin is also visualized using Forge visualization software .Wissenschaftliche Forschungsanwendungen

Social Bonding and Reproduction

Oxytocin, a neuropeptide crucial for social bonding and reproduction, has captivated scientific interest due to its diverse mechanisms, physiological effects, and therapeutic promise . It influences neuronal activity and neurotransmitter release, impacting social behavior like trust and empathy .

Childbirth and Lactation

Oxytocin, a neuropeptide hormone produced in the hypothalamus and released by the posterior pituitary gland, has long been recognized for its role in facilitating childbirth and lactation .

Cardiovascular System

Oxytocin has been implicated in the modulation of heart rate variability and cardiovascular homeostasis . It affects the cardiovascular system, which may have implications in stress regulation .

Gastrointestinal and Immune Systems

Oxytocin affects the gastrointestinal and immune systems . It has a role in pain modulation and addiction pathways, broadening its therapeutic potential .

Psychiatric, Neurodevelopmental, and Neurodegenerative Disorders

Oxytocin’s multifaceted effects have positioned it as a promising treatment for psychiatric, neurodevelopmental, and neurodegenerative disorders . Studies have shown promise in conditions like autism spectrum disorders, social anxiety, postpartum depression, and schizophrenia, while also improving social cognition and reducing addictive behaviors .

Intranasal Application

Intranasal oxytocin has been shown to facilitate the encoding, consolidation, and recognition of social stimuli in various contexts . Accumulating evidence suggests that oxytocin increases overt and covert attention for social signals .

Despite accumulating evidence, challenges remain in harnessing oxytocin’s full clinical benefits, including individual response variations, optimal dosing, and potential side effects . Further research is needed to refine its application in different contexts .

Wirkmechanismus

Target of Action

Oxytocin acetate primarily targets the oxytocin receptors , which are G-protein-coupled receptors distributed in many peripheral tissues and specific brain areas . These receptors play a crucial role in various physiological processes, including labor, lactation, social cognition, and functioning .

Mode of Action

Oxytocin acetate interacts with its targets by activating the oxytocin receptors. This activation triggers intracellular signaling pathways involving phospholipase C, resulting in the mobilization of intracellular calcium . This interaction leads to various changes, such as uterine contractions during labor and milk ejection during lactation .

Biochemical Pathways

Oxytocin acetate affects several biochemical pathways. It plays a vital role in labor and delivery, where it is produced in the hypothalamus and secreted from the paraventricular nucleus to the posterior pituitary. It is then released in pulses during childbirth to induce uterine contractions . Oxytocin also influences memory consolidation, has an antidepressive effect, and participates in the regulation of the cardiovascular system and sodium secretion .

Pharmacokinetics

The pharmacokinetics of oxytocin acetate involve its absorption, distribution, metabolism, and excretion (ADME). Oxytocin stimulates uterine contraction by activating G-protein-coupled receptors that trigger increases in intracellular calcium levels in uterine myofibrils . Oxytocin also increases local prostaglandin production, further stimulating uterine contraction . The elimination half-life of oxytocin is between 1 to 6 minutes, and it decreases in late pregnancy and during lactation .

Result of Action

The molecular and cellular effects of oxytocin acetate’s action are diverse. It stimulates myometrium contractility during delivery and enhances lactation due to increased activity of myoepithelial cells in the mammary gland . In addition to these direct humoral effects, oxytocin may influence memory consolidation, have an antidepressive effect, and participate in the regulation of the cardiovascular system and sodium secretion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of oxytocin acetate. For instance, in sows, low levels of oxytocin depend on environmental factors influencing the farrowing phase, such as being confined in crates rather than pens, having a direct effect on farrowing duration

Safety and Hazards

Zukünftige Richtungen

Recent advances from human and animal research provide converging evidence for functionally relevant effects of the intranasal oxytocin administration route, suggesting that direct nose-to-brain delivery underlies the behavioral effects of oxytocin on social cognition and behavior . This opens up potential future directions for the use of oxytocin in psychiatric applications .

Eigenschaften

IUPAC Name |

acetic acid;(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H66N12O12S2.C2H4O2/c1-5-22(4)35-42(66)49-26(12-13-32(45)57)38(62)51-29(17-33(46)58)39(63)53-30(20-69-68-19-25(44)36(60)50-28(40(64)54-35)16-23-8-10-24(56)11-9-23)43(67)55-14-6-7-31(55)41(65)52-27(15-21(2)3)37(61)48-18-34(47)59;1-2(3)4/h8-11,21-22,25-31,35,56H,5-7,12-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,66)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64);1H3,(H,3,4)/t22-,25-,26-,27-,28-,29-,30-,31-,35-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZOEVVLZMNAEH-BXUJZNQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H70N12O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046552 | |

| Record name | Oxytocin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1067.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxytocin acetate | |

CAS RN |

6233-83-6 | |

| Record name | Oxytocin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006233836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxytocin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxytocin, monoacetate (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.